molecular formula C₉H₁₀D₈N₂O₂ B1140760 Piperazine-d8-N-t-BOC CAS No. 1126621-86-0

Piperazine-d8-N-t-BOC

Cat. No. B1140760
M. Wt: 194.3
InChI Key:
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Patent
US06172062B2

Procedure details

A stirred solution of the 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid (pyridin-4-ylmethyl)amide (1.30 g, 4.8 mmol) and 4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (prepared from the corresponding chloro compound by treatment with sodium iodide in actone) (2.12 g, 5.1 mmol) in acetonitrile (25 mL) was heated under reflux for 8 hours. The mixture was concentrated in vacuo and the residue was triturated with ethyl acetate. Filtration gave the crude pyridinium iodide which was dissolved in methanol (25 mL) and water (5 mL), and hydrogenated over platinum(IV) oxide (450 mg) at atmospheric pressure for 16 hours. The mixture was filtered through Celite® and the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide. The dichloromethane was dried (Na2SO4) and evaporated in vacuo. Purification of the residue by silica gel chromatography gave 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]methyl}pyridin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (1.05 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
450 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC(CNC(C2C3OCCOC=3C=CC=2)=O)=CC=1.[C:21]([O:25][C:26]([N:28]1[CH2:33][CH2:32][N:31](S(CCCI)(=O)=O)[CH2:30][CH2:29]1)=[O:27])([CH3:24])([CH3:23])[CH3:22].[I-].[Na+]>C(#N)C.CO.O.[Pt](=O)=O>[C:21]([O:25][C:26]([N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)=[O:27])([CH3:24])([CH3:22])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)CNC(=O)C1=CC=CC=2OCCOC21
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCCI
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
450 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave the crude pyridinium iodide which
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06172062B2

Procedure details

A stirred solution of the 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid (pyridin-4-ylmethyl)amide (1.30 g, 4.8 mmol) and 4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (prepared from the corresponding chloro compound by treatment with sodium iodide in actone) (2.12 g, 5.1 mmol) in acetonitrile (25 mL) was heated under reflux for 8 hours. The mixture was concentrated in vacuo and the residue was triturated with ethyl acetate. Filtration gave the crude pyridinium iodide which was dissolved in methanol (25 mL) and water (5 mL), and hydrogenated over platinum(IV) oxide (450 mg) at atmospheric pressure for 16 hours. The mixture was filtered through Celite® and the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide. The dichloromethane was dried (Na2SO4) and evaporated in vacuo. Purification of the residue by silica gel chromatography gave 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]methyl}pyridin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (1.05 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
450 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC(CNC(C2C3OCCOC=3C=CC=2)=O)=CC=1.[C:21]([O:25][C:26]([N:28]1[CH2:33][CH2:32][N:31](S(CCCI)(=O)=O)[CH2:30][CH2:29]1)=[O:27])([CH3:24])([CH3:23])[CH3:22].[I-].[Na+]>C(#N)C.CO.O.[Pt](=O)=O>[C:21]([O:25][C:26]([N:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)=[O:27])([CH3:24])([CH3:22])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)CNC(=O)C1=CC=CC=2OCCOC21
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCCI
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
450 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave the crude pyridinium iodide which
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.